molecular formula C22H20ClN3O3 B2933906 N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 904270-69-5

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2933906
CAS No.: 904270-69-5
M. Wt: 409.87
InChI Key: XUEKVWSTCYBEOW-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The N1-position is occupied by a 2-chlorophenyl group, while the N2-position features a branched ethyl chain bearing both a furan-2-yl and an indolin-1-yl moiety. The compound’s structural complexity may influence its solubility, metabolic stability, and receptor-binding properties compared to simpler oxalamides .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKVWSTCYBEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the indolinyl and furan components. These components are then coupled using oxalamide as a linker. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the oxalamide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is studied for its biological activity. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets are subject to ongoing research to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives with structural or functional similarities to the target compound:

Compound Name (ID) N1 Substituent N2 Substituent Key Applications/Findings Metabolic/Regulatory Notes Reference ID
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33); replaces monosodium glutamate (MSG). NOEL: 100 mg/kg bw/day in rats; high safety margin (>33 million). Rapid metabolism in rat hepatocytes; no amide hydrolysis observed.
N1-(4-Chlorophenyl)-N2-(1,3-Dioxoisoindolin-2-yl)oxalamide (GMC-3) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial evaluation (in vitro); synthesized via coupling reactions. Recrystallized using THF; structural focus on isoindolin-dione moiety.
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-indan-1-yl CD4-mimetic compound; enhances vaccine efficacy against immunodeficiency viruses. Synthesized as bis-trifluoroacetate salt; medicinal chemistry applications.
N1-(Adamant-2-yl)-N2-(4-Chlorobenzyloxy)oxalamide (Compound 10) Adamant-2-yl 4-Chlorobenzyloxy Synthetic derivative with adamantyl group; evaluated for physicochemical properties (melting point >210°C; purity >90%). No direct bioactivity data; structural emphasis on bulky substituents.
N1-(2-Chlorophenyl)-N2-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)oxalamide (Target) 2-Chlorophenyl 2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl Inferred properties: Potential dual heterocyclic interactions; furan and indolin groups may influence metabolic oxidation or receptor binding. Likely stable to amide hydrolysis (based on oxalamide analogs); metabolic pathways untested. N/A

Key Comparative Insights

  • Substituent Effects on Bioactivity :

    • S336 ’s pyridinyl and methoxy groups enhance its umami receptor (hTAS1R1/hTAS1R3) binding, while the target compound’s indolin and furan groups may favor interactions with neurological or antimicrobial targets .
    • GMC-3 ’s isoindolin-dione moiety contrasts with the target’s indolin group; the latter’s secondary amine may increase metabolic oxidation susceptibility .
  • The absence of amide hydrolysis in S336 (evidenced by rat hepatocyte studies) implies structural stability in the oxalamide core, a trait likely shared by the target compound .
  • Synthetic Complexity :

    • The target compound’s branched N2 substituent (furan + indolin) may require multi-step synthesis, akin to BNM-III-170’s indan-1-yl group, which involves halogenated intermediates and stereochemical control .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

The compound features a unique arrangement of functional groups:

  • Chlorophenyl Group : Contributes to its electronic properties and potential biological interactions.
  • Furan Ring : Known for its reactivity and role in various biological systems.
  • Indoline Moiety : Provides structural stability and may influence pharmacological activity.

The molecular formula is C22H20ClN3O2C_{22}H_{20}ClN_3O_2, with a molecular weight of approximately 425.93 g/mol.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC22H20ClN3O2C_{22}H_{20}ClN_3O_2
Molecular Weight425.93 g/mol
Functional GroupsChlorophenyl, furan, indoline

Research indicates that this compound may interact with various biological targets, particularly cannabinoid receptors. Preliminary studies suggest it acts as a modulator or antagonist at the CB1 receptor, which is involved in pain modulation and appetite regulation.

Case Studies and Research Findings

  • Cannabinoid Receptor Interaction :
    • A study utilizing molecular modeling and docking techniques showed promising binding affinity to the CB1 receptor, indicating potential therapeutic applications in pain management and appetite control.
  • Antitumor Activity :
    • In vitro studies have evaluated the antitumor properties of similar compounds derived from furan derivatives. These studies suggest that modifications in the oxalamide structure can enhance cytotoxic effects against cancer cell lines .
  • Antioxidant Properties :
    • Some derivatives of oxalamides have demonstrated significant antioxidant activity, which may contribute to their overall therapeutic profile. The presence of the furan ring is often linked to enhanced radical scavenging capabilities.

Table 2: Summary of Biological Activities

Activity TypeFindings
Cannabinoid ModulationPotential antagonist at CB1 receptor
Antitumor ActivityCytotoxic effects on cancer cell lines
Antioxidant ActivitySignificant radical scavenging properties

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxalamide backbone via reaction with oxalyl chloride.
  • Introduction of chlorophenyl and furan groups through nucleophilic substitution reactions.

Table 3: Synthetic Route Overview

StepDescription
Oxalamide BackboneReaction with oxalyl chloride
Chlorophenyl GroupNucleophilic substitution with chlorophenyl amine
Furan GroupCoupling reactions involving palladium catalysts

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